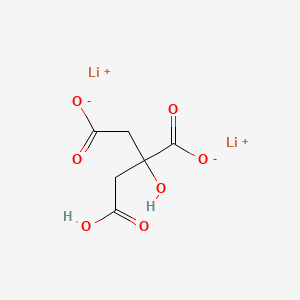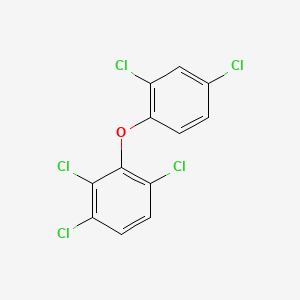
2,2',3,4',6-Pentachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4’,6-Pentachlorodiphenyl ether is a chemical compound with the molecular formula C12H5Cl5O. It is a type of polychlorinated diphenyl ether, which is a class of compounds known for their environmental persistence and potential toxicity. This compound is characterized by the presence of five chlorine atoms and an ether linkage between two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the benzene rings. Common reagents used in this process include chlorine gas and a suitable catalyst, such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 2,2’,3,4’,6-Pentachlorodiphenyl ether follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a reactor, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4’,6-Pentachlorodiphenyl ether can undergo various chemical reactions, including:
Reduction: The reduction of 2,2’,3,4’,6-Pentachlorodiphenyl ether typically results in the removal of chlorine atoms, producing less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone. The reaction is usually carried out in an aqueous or organic solvent under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used. The reaction is typically conducted in an inert atmosphere to prevent oxidation.
Substitution: Nucleophilic reagents such as sodium hydroxide, ammonia, or alkyl halides are used for substitution reactions. The reaction conditions vary depending on the desired product but often involve heating and the use of a solvent.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers, quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated, aminated, or alkylated diphenyl ethers.
Scientific Research Applications
2,2’,3,4’,6-Pentachlorodiphenyl ether has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions and environmental processes.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studies are conducted to understand the compound’s potential impact on human health, particularly its role as an endocrine disruptor and its carcinogenic properties.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2’,3,4’,6-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. Additionally, 2,2’,3,4’,6-Pentachlorodiphenyl ether can interfere with hormone signaling pathways, particularly those involving estrogen and thyroid hormones, leading to endocrine disruption.
Comparison with Similar Compounds
2,2’,3,4’,6-Pentachlorodiphenyl ether is part of a larger group of polychlorinated diphenyl ethers, which include compounds with varying degrees of chlorination. Similar compounds include:
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,2’,3,4’,5,6-Hexachlorodiphenyl ether
Uniqueness
The uniqueness of 2,2’,3,4’,6-Pentachlorodiphenyl ether lies in its specific pattern of chlorination, which influences its chemical properties, reactivity, and biological effects. Compared to other polychlorinated diphenyl ethers, it may exhibit different levels of toxicity, environmental persistence, and potential for bioaccumulation.
Properties
CAS No. |
116995-20-1 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,4-trichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-4-10(9(16)5-6)18-12-8(15)3-2-7(14)11(12)17/h1-5H |
InChI Key |
BRNKJDZWZYZVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


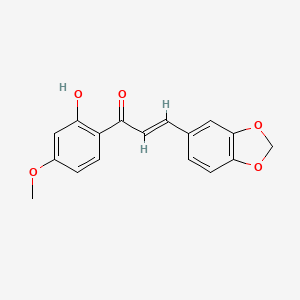
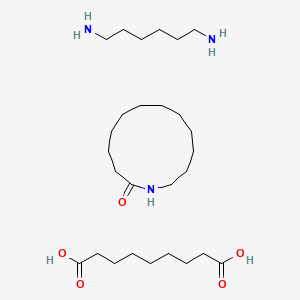


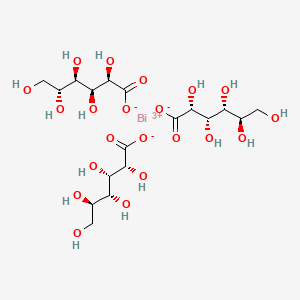
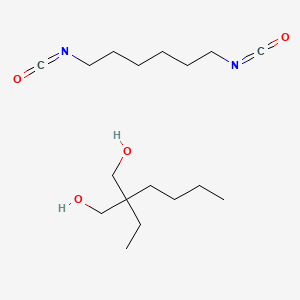
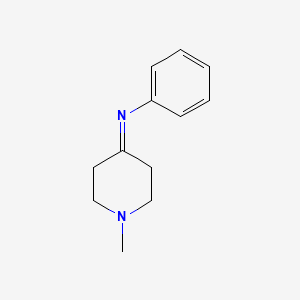
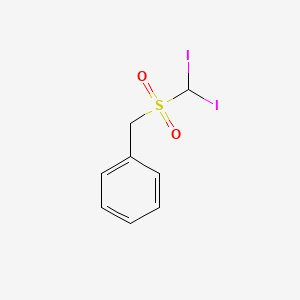


![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

